4-(3-methoxybenzyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride

SAR thiazole 4-position NF-κB activation

Researchers seeking to expand SAR around the N-(3-methylpyridin-2-yl)thiazol-2-amine scaffold face a critical gap: no published analogs with a 3-methoxybenzyl substituent at the 4-position exist. Even minor structural changes in this chemotype drive >80-fold shifts in potency, making substitution scientifically unsupported. • Unique 3-methoxybenzyl motif absent from all characterized series - enables novel target engagement profiling. • Predicted logP differential (~0.5-0.8 units higher) supports paired ADME comparator studies. • Suited for broad-panel kinase screening or thermal proteome profiling to generate foundational bioactivity data. • In stock; multiple pack sizes available upon inquiry with global shipping.

Molecular Formula C17H18ClN3OS
Molecular Weight 347.86
CAS No. 2034365-71-2
Cat. No. B2539246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-methoxybenzyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride
CAS2034365-71-2
Molecular FormulaC17H18ClN3OS
Molecular Weight347.86
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC2=NC(=CS2)CC3=CC(=CC=C3)OC.Cl
InChIInChI=1S/C17H17N3OS.ClH/c1-12-5-4-8-18-16(12)20-17-19-14(11-22-17)9-13-6-3-7-15(10-13)21-2;/h3-8,10-11H,9H2,1-2H3,(H,18,19,20);1H
InChIKeyJUCMNNDSZXFMOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Methoxybenzyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine Hydrochloride (CAS 2034365-71-2): Compound Identity and Core Structural Class


4-(3-Methoxybenzyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine hydrochloride is a synthetic aminothiazole derivative featuring a 3-methoxybenzyl substituent at the thiazole 4-position and a 3-methylpyridin-2-yl moiety on the exocyclic amine. This core scaffold—a 2-aminothiazole bearing an N-heteroaryl group—is prevalent among kinase inhibitors and ion channel modulators [1]. However, a comprehensive search of primary literature, authoritative biological databases (ChEMBL, PubChem, BindingDB), and patent filings reveals no peer-reviewed publications, deposited bioactivity data, or mechanistic characterization explicitly attributing a defined molecular target, quantitative potency profile, or in vivo pharmacological outcome to CAS 2034365-71-2. Its chemical structure suggests potential as a research tool or intermediate, but the fundamental evidence base required for informed scientific selection or procurement decisions is currently absent.

Why Thiazol-2-amine Analogs Cannot Be Interchanged: The Evidence Gap for CAS 2034365-71-2


The 2-aminothiazole chemotype is exquisitely sensitive to substitution at both the 4-position of the thiazole ring and the exocyclic nitrogen [1]. In the structurally related SRI-22819 series (N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine), changing the 4-position substituent from 2-pyridyl to a simple bromine, hydrogen, or methoxy group altered NF-κB activation EC50 values over a >80-fold range (from 0.25 µM to >40 µM) [1]. This establishes that even modest structural perturbations within the class produce large, non-linear shifts in biological activity. Therefore, procuring a generic or near-neighbor aminothiazole in place of CAS 2034365-71-2—which carries a unique 3-methoxybenzyl group absent from all characterized series—cannot be justified by class-level extrapolation alone. The 3-methoxybenzyl motif may introduce distinct physicochemical properties (logP, solubility, metabolic stability) and target engagement profiles that remain uncharacterized, making substitution a scientifically unsupported risk.

Quantitative Differentiation Evidence for 4-(3-Methoxybenzyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine Hydrochloride: What Can and Cannot Be Claimed


Structural Distinction from SRI-22819 Series: 3-Methoxybenzyl vs. Pyridinyl at Thiazole 4-Position

In the only published SAR study examining N-(3-methylpyridin-2-yl)thiazol-2-amines, the parent compound SRI-22819 (4-(pyridin-2-yl) substituent) showed an NF-κB activation EC50 of 0.48 µM (Emax = 40) [1]. The methoxy-substituted analog (compound 6, 4-(2-methoxypyridin-?)) exhibited a 20-fold potency loss (EC50 = 9.80 µM, Emax = 12) [1]. Our target compound, 4-(3-methoxybenzyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine, replaces the heteroaryl 4-position with a benzyl group bearing a meta-methoxy substituent—a pharmacophore absent from the SRI-22819 series. No head-to-head comparison data exist, but class-level inference from the SRI-22819 SAR predicts that the benzyl insertion and methoxy relocation will produce distinct potency and efficacy profiles relative to all characterized 4-pyridyl and 4-phenyl analogs [1].

SAR thiazole 4-position NF-κB activation

Differentiation from 4-(4-Methoxyphenyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine (CHEMBL1605300)

The closest indexed analog is CHEMBL1605300, which bears a 4-methoxyphenyl group directly attached at the thiazole 4-position, differing from the target compound's 3-methoxybenzyl moiety by (a) removal of the methylene spacer and (b) relocation of the methoxy group from meta to para. Insertion of the benzylic -CH2- linker in the target compound increases conformational flexibility (one additional rotatable bond), which typically modulates binding entropy and can alter target selectivity [1]. Computational estimation (using ChEMBL/predicted values for the free base) suggests a predicted logP increase of approximately 0.5–0.8 units for the benzyl analog relative to the phenyl analog, consistent with the added methylene group [2]. No experimental binding or functional data exist for either compound, so this differentiation remains purely physicochemical.

benzyl vs phenyl physicochemical properties lipophilicity

Absence of Kinase Profiling Data: A Differentiating Uncertainty

Multiple thiazole-substituted aminopyridines are known spleen tyrosine kinase (Syk) inhibitors [1], and structurally related TGFβR1 (ALK5) inhibitors incorporating thiazol-2-amine cores achieve single-digit nanomolar IC50 values (e.g., 7.01 nM for compound 12b) [2]. However, CAS 2034365-71-2 has not been screened in any publicly disclosed kinase panel, TGFβR1 assay, or broad selectivity profiling study. This represents a critical evidence gap: while the compound's scaffold is associated with kinase inhibition, its actual target profile is unknown and cannot be assumed to resemble any characterized congener. For procurement, this means the compound lacks the validated target annotation required for mechanistic studies, and its use as a chemical probe is currently unsupported.

kinase selectivity target engagement profiling gap

Application Scenarios for 4-(3-Methoxybenzyl)-N-(3-methylpyridin-2-yl)thiazol-2-amine Hydrochloride Based on Available Evidence


Exploratory Medicinal Chemistry SAR Expansion

Given the lack of published biological data, the most appropriate use for CAS 2034365-71-2 is as a building block for expanding structure-activity relationship (SAR) studies around the N-(3-methylpyridin-2-yl)thiazol-2-amine scaffold. The 3-methoxybenzyl substituent at the thiazole 4-position is a motif that has not been investigated in published series [1], making this compound a novel probe for evaluating how a benzylic spacer and meta-methoxy substitution affect target engagement, potency, and selectivity relative to the characterized 4-pyridinyl and 4-phenyl analogs.

Physicochemical and ADME Comparator Studies

The predicted logP differential (~0.5–0.8 units higher) and increased rotatable bond count relative to CHEMBL1605300 [2][3] suggest that this compound could serve as a paired comparator in studies examining how incremental lipophilicity and conformational flexibility affect membrane permeability, metabolic stability, and solubility within the aminothiazole class. Such head-to-head ADME comparisons could inform lead optimization strategies where benzyl substitution is considered.

Kinase or Target Profiling Screen as a Hypothesis-Generating Tool

In the absence of any kinase profiling data [4][5], a procurement for broad-panel kinase screening or unbiased target deconvolution (e.g., thermal proteome profiling, affinity-based chemoproteomics) would generate the foundational data needed to elevate this compound from an uncharacterized structure to a validated chemical probe. This is a prerequisite scenario before any target-specific application can be justified.

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